molecular formula C12H13BrFNO3 B2917162 2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one CAS No. 1197501-92-0

2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one

Cat. No. B2917162
CAS RN: 1197501-92-0
M. Wt: 318.142
InChI Key: MLXOOLSNFXBXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one (BFME) is an organic compound belonging to the family of heterocyclic molecules. It is a highly versatile compound which has a wide range of applications in organic synthesis, drug design and development, and in scientific research. BFME has been studied extensively due to its unique properties and its potential applications in various fields.

Scientific Research Applications

Catalysis and Material Science Applications

  • Catalytic Activity in Alcohol Oxidation : Copper(II) complexes synthesized using Schiff-base ligands derived from "2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one" analogs demonstrate significant catalytic activity in alcohol oxidation reactions. These complexes, characterized by spectroscopic methods and X-ray diffraction analysis, exhibit a range of catalytic efficiencies, with certain mononuclear complexes showing the highest conversion rates. This research highlights the potential of such compounds in facilitating mild condition oxidation processes, essential for the synthesis of aldehydes from alcohols (Bhattacharjee et al., 2017).

Biological Applications

  • Dual Chemosensor for Zinc and Arsenate Ions : A compound structurally related to "2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one" has been identified as a dual chemosensor for Zn2+ and H2AsO4– ions, with potential applications in biological imaging. This chemosensor, synthesized by condensation reactions and characterized by various methods, exhibits fluorescence enhancement mechanisms that enable the detection of these ions with high sensitivity and selectivity. Such chemosensors could be crucial for monitoring metal ion concentrations in biological systems, offering insights into cellular processes and environmental contamination (Maity et al., 2021).

Pharmacological Implications

  • DNA-PK Inhibitors for Cancer Treatment : Research on compounds with a similar structural motif to "2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one" has led to the discovery of a new class of protein kinase inhibitors targeting DNA-PK, a key enzyme in the DNA repair pathway. These inhibitors, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, show potential as drug candidates for cancer therapy. By inhibiting DNA-PK, these compounds impair the repair of DNA double-strand breaks, enhancing the cytotoxicity of treatments that induce such breaks and offering a novel approach to cancer treatment (Kashishian et al., 2003).

properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXOOLSNFXBXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one

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